(2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid
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Overview
Description
(2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of bases.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DIC or EDC in the presence of bases like DMAP or N-methylmorpholine (NMM).
Major Products Formed
Deprotection: The primary product is the free amino acid.
Coupling: The major products are peptides or peptide derivatives.
Scientific Research Applications
(2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein structure and function through peptide synthesis.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(tert-Butoxycarbonylamino)-3-phenylpropanoic acid
- (2S)-2-(tert-Butoxycarbonylamino)-3-(4-methylphenyl)propanoic acid
- (2S)-2-(tert-Butoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid
Uniqueness
(2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other Boc-protected amino acids. This uniqueness can influence the reactivity and stability of the compound in various chemical reactions .
Properties
IUPAC Name |
(2S)-4-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-7-9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCAYPVLVXQJGB-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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